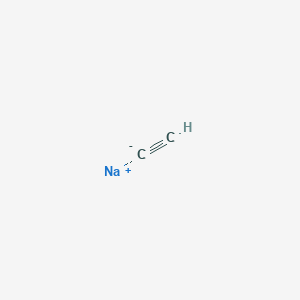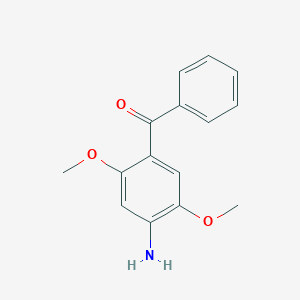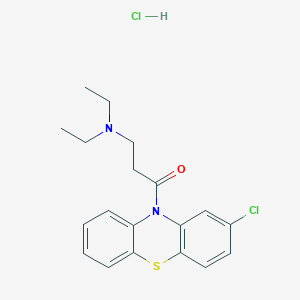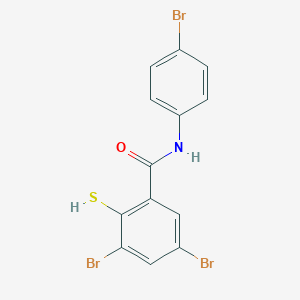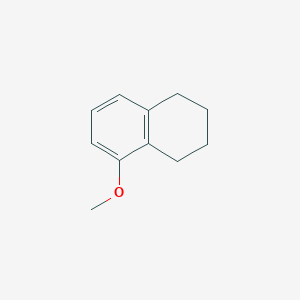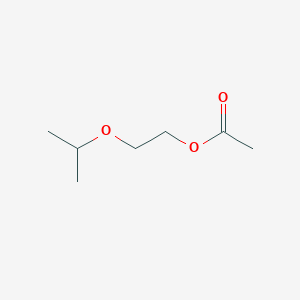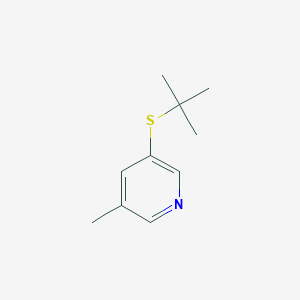
3-tert-butylsulfanyl-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butylsulfanyl-5-methylpyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is a derivative of 3-picoline, where a tert-butylthio group is attached to the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-tert-butylsulfanyl-5-methylpyridine typically involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydrogen atom at the fifth position of the pyridine ring is replaced by the tert-butylthio group. This reaction can be carried out under mild conditions, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butylthio group, often using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Picoline.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-tert-butylsulfanyl-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline, 5-(tert-butylthio)-: A positional isomer with the tert-butylthio group at the second position.
4-Picoline, 5-(tert-butylthio)-: Another positional isomer with the tert-butylthio group at the fourth position.
Comparison:
Uniqueness: 3-tert-butylsulfanyl-5-methylpyridine is unique due to the specific positioning of the tert-butylthio group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Reactivity: The position of the tert-butylthio group affects the compound’s reactivity in substitution and oxidation reactions, making it distinct from other isomers.
Applications: The specific structure of this compound allows for unique applications in chemical synthesis and potential biological activities that may not be observed with other isomers.
Propiedades
Número CAS |
18794-47-3 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
Clave InChI |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
SMILES canónico |
CC1=CC(=CN=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


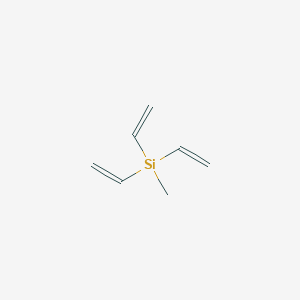
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
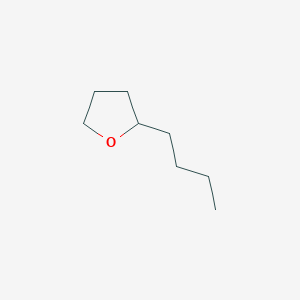
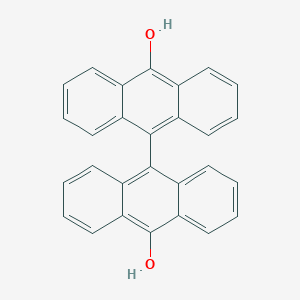
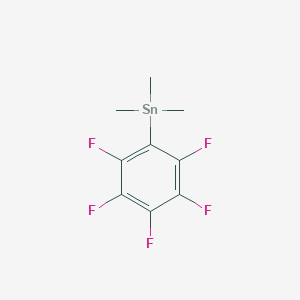
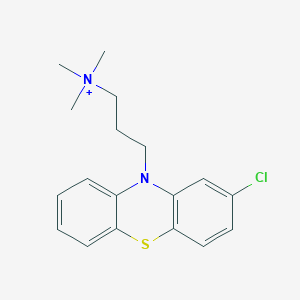
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
